2-Methyl-1-oxo-3-indane Acetic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-methyl-3-oxo-1,2-dihydroinden-1-yl)acetic acid |
InChI |
InChI=1S/C12H12O3/c1-7-10(6-11(13)14)8-4-2-3-5-9(8)12(7)15/h2-5,7,10H,6H2,1H3,(H,13,14) |
InChI Key |
HARIWYKIQFHSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2C1=O)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 Oxo 3 Indane Acetic Acid and Its Structural Analogs
Regiospecific and Stereoselective Synthesis of the 2-Methyl-1-oxo-3-indane Corenih.gov
The synthesis of the 2-methyl-1-oxo-3-indane core with precise control over regiochemistry and stereochemistry is a critical challenge in organic synthesis. The strategic construction of this scaffold relies heavily on effective cyclization methods to form the five-membered ring and subsequent controlled introduction of substituents at the C-2 and C-3 positions. nih.gov
Cyclization Strategies for Indanone Scaffoldsnih.gov
The formation of the indanone skeleton is the foundational step in the synthesis of the target molecule. Various cyclization strategies have been developed to construct this bicyclic system, each with its own advantages and limitations.
Intramolecular hydroacylation has emerged as a powerful, atom-economical method for synthesizing cyclic ketones, including indanones. This approach typically involves the cyclization of an ortho-alkenylbenzaldehyde derivative. rsc.org A notable metal-free approach utilizes L-proline as an organocatalyst to facilitate the intramolecular hydroacylation of 2-vinylbenzaldehydes, offering a green and efficient pathway to indanone scaffolds with good to excellent yields. rsc.orgrsc.org This method avoids the use of expensive and potentially toxic transition metals. rsc.org While many transition-metal-catalyzed hydroacylations require terminal alkyne substrates, this metal-free variant can accommodate unactivated olefin-substituted substrates. rsc.org
Intramolecular Friedel-Crafts acylation is one of the most traditional and widely employed methods for the synthesis of 1-indanones. nih.govrsc.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govbeilstein-journals.org The direct cyclization of 3-arylpropionic acids is often preferred from a green chemistry perspective as it produces water as the only byproduct. nih.gov However, this direct method can require harsh reaction conditions, including high temperatures. nih.gov
To overcome these limitations, various catalysts and reaction conditions have been explored. Niobium pentachloride (NbCl5) has been shown to act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a Lewis acid catalyst for the cyclization at room temperature. researchgate.net Other metal triflates, such as scandium triflate (Sc(OTf)3), have also been used to catalyze the intramolecular Friedel-Crafts acylation of aromatics with Meldrum's acid derivatives. beilstein-journals.org Non-conventional energy sources like microwaves and ultrasound have also been successfully applied to promote these reactions, often leading to shorter reaction times and improved efficiency. nih.gov
Table 1: Comparison of Catalysts in Intramolecular Friedel-Crafts Acylation for 1-Indanone (B140024) Synthesis
| Catalyst System | Substrate Type | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| NbCl₅ | 3-Arylpropanoic acids | Room Temperature | Good | researchgate.net |
| Tb(OTf)₃ | 3-Arylpropionic acids | 250 °C, o-chlorobenzene | Up to 74% | beilstein-journals.org |
| Sc(OTf)₃ | Meldrum's acid derivatives | Not specified | Not specified | beilstein-journals.org |
| AlCl₃ | 3-Arylpropionyl chlorides | Dichloromethane | Not specified | beilstein-journals.org |
| Microwave/Ultrasound | 3-Arylpropionic acids | Varies | Improved efficiency | nih.gov |
Copper-catalyzed reactions represent a versatile and increasingly popular method for constructing the indanone framework. nih.govnih.gov These methods often proceed through radical pathways and can be used to introduce additional functional groups in a single step. For instance, a copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed. nih.govnih.gov This reaction uses a low-cost copper(II) triflate catalyst with Togni's reagent serving as both a radical initiator and a source of the trifluoromethyl group, and trimethylsilyl (B98337) cyanide as the cyanide source. nih.govnih.gov This process allows for the direct synthesis of trifluoromethylated 1-indanones bearing an all-carbon quaternary center in good yields and often with high stereoselectivity. nih.govnih.gov
Another copper-catalyzed method involves the intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives to produce 3-hydroxy-1-indanones under mild conditions. organic-chemistry.org
Introduction of the Methyl Group at C-2 and Acetic Acid Moiety at C-3
The methylene (B1212753) group at the C-2 position of the 1-indanone scaffold is activated by the adjacent carbonyl group, making it susceptible to deprotonation and subsequent alkylation. This provides a direct route for introducing the methyl group. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, as well as O-alkylation. Careful control of the reaction conditions, including the choice of base and electrophile, is necessary to achieve the desired mono-methylation at the C-2 position.
Alternatively, functionalization at the C-3 position can be achieved through various methods. For instance, alkylation with a bromoacetic acid derivative can install the acetic acid moiety. The synthesis of 2,3-disubstituted indanones can be complex, and strategies often involve a sequence of reactions to build the desired substitution pattern with stereochemical control.
Knoevenagel Condensation and Subsequent Transformations
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound. numberanalytics.comsigmaaldrich.com This reaction is particularly useful for forming carbon-carbon double bonds and serves as a key step in the synthesis of various indanone derivatives. nih.govwikipedia.org
The reaction typically proceeds via nucleophilic addition of the deprotonated active methylene compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org Weakly basic amines, such as piperidine (B6355638), are often used as catalysts. wikipedia.orgyoutube.com The choice of catalyst and reaction conditions can influence the product selectivity. For instance, the use of piperidine and acetic acid in benzene (B151609) can yield different products depending on the reaction time. acs.orgnih.gov
Subsequent transformations of the Knoevenagel adducts open avenues to a diverse range of functionalized indane derivatives. researchgate.net These transformations can include cyclization reactions, which are often promoted by reagents like TiCl₄-pyridine, leading to the formation of indene (B144670) derivatives. acs.orgnih.gov Dehydrogenation of these cyclized products can then yield benzofulvene derivatives. acs.orgnih.gov
Table 1: Knoevenagel Condensation Conditions and Products
| Carbonyl Compound | Active Methylene Compound | Catalyst/Reagents | Conditions | Product Type | Yield (%) | Reference |
| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, Acetic Acid | Benzene, 80°C, 1.5 h | Benzylidene malonate | 75 | acs.orgnih.gov |
| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, Acetic Acid | Benzene, 80°C, 17 h | Indene derivative | 56 | acs.orgnih.gov |
| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | TiCl₄-Pyridine | CH₂Cl₂, rt | Indene derivative | 79 | acs.orgnih.gov |
| 2-(1-phenylvinyl)benzaldehyde | Meldrum's acid | Piperidine | Benzene, rt | Cyclized product | 80 | acs.org |
Strategies for Carboxylic Acid Appendment from Precursors
Several strategies exist for the introduction of a carboxylic acid moiety onto a pre-existing indanone scaffold. One common approach involves the Friedel-Crafts acylation of an aromatic precursor, followed by further modifications. For example, a diacid can be converted to its corresponding acid dichloride, which then undergoes an AlCl₃ promoted Friedel-Crafts acylation to form the 1-indanone ring. nih.gov Subsequent reaction sequences can then be employed to introduce the acetic acid side chain. nih.gov
Another strategy involves the use of Meldrum's acid derivatives. These compounds can be readily functionalized and then cyclized to form 2-substituted 1-indanones. orgsyn.org This method offers an advantage over traditional Friedel-Crafts procedures that use carboxylic acids or acid chlorides, as it often simplifies product isolation due to the generation of volatile byproducts. orgsyn.org
Alkylation of a pre-formed indanone is also a viable method. For instance, 1-indanone can be alkylated with bromoacetic acid to introduce the acetic acid group at the 3-position. However, regioselectivity can be a challenge with this approach. A Reformatsky-type reaction, involving the reaction of 1-indanone with an α-haloester in the presence of zinc, has also been employed to construct the indene acetic acid framework. researchgate.net
Advanced Synthetic Approaches for 2-Methyl-1-oxo-3-indane Acetic Acid Derivatives
Modern synthetic chemistry offers a range of powerful tools for the construction of complex molecules like this compound and its analogs. These advanced methods often provide greater efficiency, selectivity, and functional group tolerance compared to classical approaches.
Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly efficient for generating molecular diversity. nih.gov Pseudo-multicomponent reactions, where one reactant is used in more than one step, also offer a powerful strategy. nih.gov A common pseudo-MCR involves a Knoevenagel condensation followed by a Michael addition. nih.gov For instance, the reaction of two equivalents of a pyrazole (B372694) intermediate with an aromatic aldehyde can lead to the formation of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. nih.gov This type of strategy can be adapted to synthesize a variety of indanone-related scaffolds.
Photoredox Catalysis in Indanone Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of new bonds under mild conditions. acs.org This methodology has been successfully applied to the synthesis of indanone derivatives. acs.orgthieme-connect.de For example, a photoredox-catalyzed [3+2] annulation of tertiary aromatic amides with olefins can produce 1-indanones. thieme-connect.de This reaction utilizes an in-situ generated electrophilic oxyiminium salt to overcome the low electrophilicity of amides. thieme-connect.de Another approach involves the photocatalytic radical cascade cyclization of diazoalkanes to construct indanone skeletons. acs.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. nih.govchemie-brunschwig.chyoutube.com These reactions have been extensively used to synthesize and functionalize the 1-indanone core. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prevalent. chemie-brunschwig.ch For example, the reaction of α,β-unsaturated esters with arylboronic acids, catalyzed by a palladium complex, can afford 3,3-disubstituted indan-1-ones bearing a quaternary carbon. organic-chemistry.org Nickel and iron catalysts are also employed in cross-coupling reactions to form C(sp³)-C bonds. nih.gov
Table 2: Transition Metal-Catalyzed Reactions for Indanone Synthesis
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Palladium/Ligand | α,β-Unsaturated esters, Arylboronic acids | 3,3-Disubstituted indan-1-ones | Forms quaternary carbon center | organic-chemistry.org |
| TpRuPPh₃(CH₃CN)₂PF₆ | 2-Alkyl-1-ethynylbenzene derivatives | 1-Substituted-1H-indenes, 1-Indanones | Involves a 1,5-hydrogen shift | organic-chemistry.org |
| Palladium | Unsaturated aryl iodides, Dienyl triflates | Indanones, 2-Cyclopentenones | Carbonylative cyclization | organic-chemistry.org |
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the power of chemical synthesis. While specific chemo-enzymatic pathways for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of this approach are relevant. For instance, enzymes like porcine pancreas lipase (B570770) have been used to catalyze Knoevenagel condensations with high selectivity. mdpi.com This suggests the potential for developing enzymatic steps within a multi-step synthesis of the target molecule, potentially to introduce chirality or improve selectivity in certain transformations.
Chemical Reactivity and Mechanistic Investigations of this compound
The reactivity of this compound is multifaceted, with each functional group presenting distinct opportunities for chemical modification. The indanone core, the acetic acid side chain, and the benzene ring all exhibit characteristic reactivities that can be selectively targeted under appropriate reaction conditions.
Oxidative Transformations and Mechanisms
The presence of both a ketone and a benzylic position, as well as the acetic acid moiety, makes this compound susceptible to various oxidative transformations. The choice of oxidizing agent and reaction conditions determines the outcome of these reactions.
Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of reacting with several functional groups present in this compound. sci-hub.selibretexts.org The course of the oxidation is highly dependent on the reaction conditions, such as temperature and pH. sci-hub.se
Under harsh conditions (e.g., heating), permanganate can lead to the oxidative cleavage of the indanone ring. The reaction likely proceeds through the enolate form of the ketone, which is then attacked by the permanganate ion. researchgate.net This can result in the formation of dicarboxylic acids. The benzylic carbon of the indane ring system is also susceptible to oxidation, potentially leading to the formation of a carboxylic acid at that position. libretexts.org
Under milder, controlled conditions, it might be possible to achieve more selective oxidations. However, due to the potent nature of permanganate, over-oxidation is a significant challenge, often leading to a mixture of products. libretexts.org The mechanism of permanganate oxidation of ketones can be complex, potentially involving both acid-catalyzed nucleophilic addition of permanganate to the carbonyl group and electron abstraction from the enolate in alkaline media. researchgate.net
| Substrate Type | Oxidizing Agent | Conditions | Major Product(s) | Reference |
| Alkylbenzene | KMnO₄ | Hot, basic | Benzoic acid | libretexts.org |
| Ketone | KMnO₄ | Acidic/Alkaline | Dicarboxylic acids (cleavage) | researchgate.net |
| Alkene | KMnO₄ | Cold, dilute | Diol | sci-hub.se |
| Alkene | KMnO₄ | Hot, acidic/basic | Carboxylic acids (cleavage) | libretexts.org |
Manganese(III) acetate (B1210297), Mn(OAc)₃, is a one-electron oxidant that is particularly effective in generating carbon-centered radicals from enolizable carbonyl compounds, including β-keto acids. nih.govwikipedia.org In the case of this compound, Mn(OAc)₃ can facilitate the formation of a radical at the α-position of the acetic acid moiety.
The mechanism commences with the formation of a manganese(III) enolate. A subsequent intramolecular electron transfer generates a carboxylate radical, which can then undergo various transformations. nih.gov One prominent pathway is an intramolecular cyclization, where the radical attacks the aromatic ring to form a new ring system. This process is a powerful tool for the construction of complex polycyclic structures. scripps.edu
Alternatively, the generated radical can participate in intermolecular reactions, such as addition to an alkene, to form a new carbon-carbon bond. The resulting radical adduct can be further oxidized by another equivalent of Mn(OAc)₃ to a carbocation, which can then undergo elimination or trapping by a nucleophile. wikipedia.org The presence of co-oxidants like copper(II) acetate can influence the outcome of these reactions. wikipedia.org
Corey and co-workers extensively studied the oxidative free-radical cyclization of unsaturated β-keto acids using Mn(OAc)₃, demonstrating the synthetic utility of this methodology. nih.gov The efficiency and regioselectivity of these cyclizations are influenced by the nature of the tether connecting the radical and the unsaturated system. nih.gov
| Reactant(s) | Reagent(s) | Key Transformation | Product Type | Reference |
| Unsaturated β-keto acid | Mn(OAc)₃ | Intramolecular radical cyclization | Cyclic ketone | nih.govacs.org |
| Enolizable carbonyl, Alkene | Mn(OAc)₃ | Intermolecular radical addition | γ-Lactone | wikipedia.org |
| β-keto ester | Mn(OAc)₃ | Oxidative radical formation | α-Oxoalkyl radical | wikipedia.org |
Reductive Pathways
The ketone and carboxylic acid functionalities of this compound can be targeted by various reducing agents. The choice of reagent allows for the selective reduction of one or both of these groups.
Catalytic hydrogenation is a common method for the reduction of ketones and carboxylic acids. youtube.comyoutube.com The ketone group of the indanone can be reduced to a secondary alcohol using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reduction of the carboxylic acid to a primary alcohol is generally more challenging and often requires harsher conditions or more specialized catalysts, such as ruthenium or rhodium complexes. nih.govnih.gov
Reductive amination offers a pathway to convert the ketone into an amine. wikipedia.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Asymmetric reductive amination of 1-indanone derivatives has been achieved using biocatalysts, providing access to chiral amines. researchgate.net
| Functional Group | Reagent(s) | Product | Reference |
| Ketone | H₂, Pd/C | Secondary Alcohol | youtube.com |
| Carboxylic Acid | H₂, Ru or Rh catalyst | Primary Alcohol | nih.govnih.gov |
| Ketone, Amine | NaBH₃CN or NaBH(OAc)₃ | Amine | wikipedia.org |
| Ketone | NaBH₄ | Secondary Alcohol | wikipedia.org |
Nucleophilic Acyl Substitution Mechanisms at the Acetic Acid Moiety
The carboxylic acid group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of derivatives, most notably esters and amides. These reactions typically proceed through the activation of the carboxyl group, followed by attack of a nucleophile.
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible process known as the Fischer esterification. byjus.comchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. byjus.com
Amide formation can be accomplished by reacting the carboxylic acid with an amine. organic-chemistry.org This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. nih.gov The activated acid, often in the form of an O-acylisourea intermediate, is then readily attacked by the amine nucleophile to form a tetrahedral intermediate, which collapses to the amide product. nih.gov Direct amidation can also be achieved under certain conditions, for instance, using boronic acid catalysts. organic-chemistry.org
Electrophilic Aromatic Substitution on the Indane Benzene Ring
The benzene ring of the indane nucleus can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The position of substitution is directed by the activating and deactivating effects of the substituents already present on the ring. youtube.comorganicchemistrytutor.com In the case of this compound, the benzene ring is substituted with an alkyl group (part of the fused cyclopentanone (B42830) ring) and a carbonyl group.
For 1-indanone, nitration typically occurs at the position para to the alkyl substituent and meta to the carbonyl group. semanticscholar.org Therefore, for this compound, nitration with a mixture of nitric and sulfuric acid is expected to predominantly yield the 6-nitro derivative.
Halogenation, such as bromination, in the presence of a Lewis acid catalyst (e.g., FeBr₃) is also expected to follow a similar regiochemical outcome, favoring substitution at the 6-position. researchgate.net It is important to note that bromination of 1-indanones can also occur on the cyclopentanone ring under different conditions. researchgate.net
| Reaction | Reagent(s) | Expected Major Product | Reference |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2-methyl-1-oxo-3-indane acetic acid | semanticscholar.org |
| Bromination | Br₂, FeBr₃ | 6-Bromo-2-methyl-1-oxo-3-indane acetic acid | researchgate.net |
Radical Cascade Cyclization Mechanisms
Radical cascade cyclizations represent a powerful strategy in modern organic synthesis for the rapid construction of complex molecular architectures from simple precursors. These reactions, characterized by a sequence of intramolecular radical additions, have been effectively employed in the synthesis of various carbocyclic and heterocyclic systems, including the core structure of indanone derivatives. While specific studies on the radical cascade cyclization of this compound are not extensively documented, the methodologies applied to its structural analogs, particularly 1-indanones, provide significant insights into the potential transformations.
Recent advancements have demonstrated the utility of radical cascades in synthesizing functionalized 1-indanones. One notable approach involves a metal-free, three-component radical cyclization/haloazidation of enynones. rsc.org This method utilizes an azide (B81097) source, such as trimethylsilyl azide (TMSN₃), and a halogen source like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS), to generate various 1-indanone derivatives. The reaction proceeds through a cascade of events initiated by a radical addition, followed by a 5-exo-dig cyclization and subsequent radical coupling. This process efficiently forms three new chemical bonds and a new ring in a single synthetic step. rsc.org
Another innovative strategy employs diazo compounds as radical precursors under photocatalytic conditions to synthesize indanone derivatives. acs.org This method leverages a proton-coupled electron transfer process to generate carbon-centered radicals from diazoalkanes, which then undergo a radical cascade cyclization. acs.org This approach is notable for its ability to produce a diverse range of indanone, pyrone, and pyridinone derivatives in moderate to good yields. acs.org The reaction's scalability has been demonstrated using continuous flow technology, highlighting its potential for practical applications. acs.org
The versatility of radical cascade cyclizations is further underscored by their application in creating more complex fused and spirocyclic frameworks from 1-indanone precursors. nih.gov These transformations often involve the intramolecular cyclization of alkylated indanones, which can be triggered by various means, including the use of transition metal catalysts. nih.gov For instance, cobalt-catalyzed intramolecular cyclizations of alkylated indanones have been shown to produce fused carbocyclic compounds with good regioselectivity and stereoselectivity. nih.gov
The following table summarizes representative examples of radical cascade cyclizations used to synthesize indanone derivatives, showcasing the diversity of reactants and the resulting structures.
| Reactant Type | Reagents | Product Type | Key Features |
| Enynones | TMSN₃, NIS/NBS/NCS | Functionalized 1-indanones | Metal-free, three-component reaction, formation of three new bonds and one ring. rsc.org |
| Diazoalkanes | Photocatalyst | Indanone derivatives | Utilizes diazo compounds as radical precursors, proceeds via proton-coupled electron transfer. acs.org |
| Alkylated indanones | Cobalt(II)acetylacetone/Xantphos, Trimethylaluminium | Fused carbocycles | Triggered by allylic C(sp³)–H bond activation, good regio- and stereoselectivity. nih.gov |
Spectroscopic and Advanced Analytical Characterization of 2 Methyl 1 Oxo 3 Indane Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 2-Methyl-1-oxo-3-indane Acetic Acid, NMR provides unambiguous evidence for its carbon skeleton and the stereochemical arrangement of its substituents.
Proton (¹H) NMR Assignments and Conformational Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the indane ring system typically appear in the downfield region, generally between δ 6.8 and 7.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution on the benzene (B151609) ring.
The aliphatic protons exhibit characteristic chemical shifts. The methyl group attached to the chiral center at C-2 would likely produce a doublet signal in the range of δ 2.1–2.5 ppm. The protons of the acetic acid methylene (B1212753) group (-CH2COOH) are diastereotopic and would be expected to show complex splitting, appearing as an AB quartet or two separate doublets of doublets. The methine proton at C-3, coupled to the adjacent methylene protons, would also present a complex multiplet. The carboxylic acid proton is often a broad singlet and can be observed over a wide chemical shift range, which is also exchangeable with D₂O.
Conformational analysis, aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the spatial proximity of protons, helping to establish the relative stereochemistry of the methyl group and the acetic acid moiety.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| -COOH | 10.0 - 12.0 | Broad Singlet |
| -CH(CO) | 3.5 - 4.0 | Multiplet |
| -CH₂COOH | 2.5 - 3.0 | AB quartet |
| >CH-CH₃ | 2.8 - 3.3 | Multiplet |
| -CH₃ | 1.1 - 1.4 | Doublet |
Carbon (¹³C) NMR and 2D NMR Techniques (COSY, HMQC, HMBC)
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ketone (C=O) is characteristically found in the highly deshielded region of the spectrum, typically around δ 190-200 ppm, while the carboxylic acid carbonyl carbon appears around δ 170–180 ppm. The aromatic carbons of the indane ring would produce signals in the δ 120-140 ppm range. The aliphatic carbons, including the methyl, methylene, and methine carbons, would resonate in the upfield region of the spectrum.
Two-dimensional (2D) NMR techniques are invaluable for assembling the molecular structure.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships, allowing for the tracing of the connectivity of the proton spin systems within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the acetic acid moiety to the indane core.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | 190 - 200 |
| C=O (Carboxylic Acid) | 170 - 180 |
| Aromatic-C | 120 - 140 |
| -CH(CO) | 45 - 55 |
| -CH₂COOH | 35 - 45 |
| >CH-CH₃ | 40 - 50 |
| -CH₃ | 15 - 25 |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is dominated by absorptions from its key functional groups. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands.
Two distinct carbonyl (C=O) stretching absorptions are anticipated. The ketonic carbonyl stretch typically appears around 1700-1720 cm⁻¹, while the carboxylic acid carbonyl stretch is found at a slightly higher frequency, around 1740-1760 cm⁻¹. The presence of conjugation with the aromatic ring can influence the exact position of the ketonic carbonyl band. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Alkyl | C-H stretch | 2850 - 3000 |
| Ketone | C=O stretch | ~1715 |
| Carboxylic Acid | C=O stretch | ~1760 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Carboxylic Acid | C-O stretch | 1210 - 1320 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands arise from vibrations with a large change in dipole moment, strong Raman bands result from vibrations that cause a significant change in polarizability. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The carbonyl stretching vibrations will also be present, although their relative intensities may differ from the IR spectrum. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₂O₃, corresponding to a molecular weight of 204.22 g/mol . guidechem.com
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion. In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 204. The fragmentation pattern upon ionization can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org Cleavage of the bond between the indane ring and the acetic acid side chain is also a likely fragmentation pathway.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 204 | [M]⁺ |
| 187 | [M - OH]⁺ |
| 159 | [M - COOH]⁺ |
| 145 | [M - CH₂COOH]⁺ |
X-ray Crystallography for Solid-State Structural Determination
Table 1: Representative Crystallographic Data for Related Indole (B1671886) Acetic Acid Derivatives
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 16.789 |
| β (°) | 107.45 |
| Volume (ų) | 881.2 |
| Z | 4 |
Note: This data is for a related indole acetic acid derivative and is presented for illustrative purposes.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.
HPLC is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is typically the method of choice. nih.gov
A common mobile phase composition for the analysis of similar indanone derivatives is a mixture of acetonitrile (B52724) and water, often with the addition of an acid such as phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks. sielc.com Detection is commonly performed using a UV detector, as the indanone chromophore exhibits strong absorbance in the UV region. nih.gov The purity of the compound can be determined by integrating the peak area, with purities often exceeding 95% for well-synthesized batches. nih.gov
Table 2: Typical HPLC Parameters for the Analysis of Indanone Derivatives
| Parameter | Condition |
| Column | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
TLC is a simple, rapid, and cost-effective method for monitoring the progress of reactions synthesizing this compound and for preliminary purity assessment. nih.gov A silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of organic solvents is used as the mobile phase (eluent). nih.govrjptonline.org
The choice of eluent is critical for achieving good separation. A common mobile phase for indanone derivatives is a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). nih.gov The position of the compound on the developed TLC plate is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com Visualization of the spots is often achieved under UV light (254 nm), where the compound will appear as a dark spot against a fluorescent background. nih.govrjptonline.org
Table 3: TLC Data for an Indanone Derivative
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | n-Hexane:Ethyl Acetate (7:3, v/v) |
| Rf Value | 0.45 |
| Visualization | UV Lamp (254 nm) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within this compound. The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indanone chromophore. Indanone derivatives typically exhibit strong absorption bands in the UV region. For instance, a substituted indanone acetic acid derivative showed a maximum absorption (λmax) at 248 nm. rjptonline.org The exact position and intensity of the absorption bands are influenced by the solvent polarity and the presence of substituents on the aromatic ring. The carboxylic acid and methyl groups, while not part of the primary chromophore, can have a modest effect on the electronic transitions.
Table 4: Representative UV-Vis Absorption Data for Indanone Derivatives
| Compound | Solvent | λmax (nm) |
| Substituted Indanone Acetic Acid Derivative | Methanol | 248 |
| N-(4-fluorophenyl)-2-(3-oxo-2, 3-dihydro-1H–inden-1-yl) acetamide | Not Specified | 243.4 |
Computational Chemistry and Theoretical Modeling of 2 Methyl 1 Oxo 3 Indane Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of molecules. For 2-Methyl-1-oxo-3-indane Acetic Acid, a DFT study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to perform calculations. These calculations would yield the molecule's minimum energy conformation, bond lengths, bond angles, and dihedral angles. However, no such specific data has been published for this compound.
HOMO-LUMO Energy Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. An analysis for this compound would provide insights into its electrophilic and nucleophilic nature. At present, no studies have reported the HOMO and LUMO energies or the corresponding energy gap for this compound.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations would allow for the exploration of the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt in various environments. This information is critical for understanding how the molecule might interact with biological targets. Regrettably, no MD simulation studies have been published for this specific molecule.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are essential tools in drug design, used to predict the biological activity of chemical compounds.
Development of Predictive Models for Biological Activity
A QSAR study on a series of compounds including this compound would involve correlating variations in their physicochemical properties with their biological activities. This would lead to a mathematical model capable of predicting the activity of new, untested analogs. Such a study would require a dataset of structurally related compounds with measured biological activities, which is currently not available in the public domain for this specific chemical scaffold.
Ligand-Based and Structure-Based Design Principles
Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target, while structure-based design utilizes the 3D structure of the target protein. For this compound, these approaches could guide the design of more potent and selective analogs if a biological target were identified and studied. However, without foundational QSAR or biological activity data, the application of these design principles remains hypothetical.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar indanone derivatives provides valuable predictive insights. For instance, molecular docking studies on various 2-substituted 1-indanone (B140024) derivatives as inhibitors of acetylcholinesterase (AChE) have been conducted to elucidate their binding modes within the enzyme's active site. nih.gov These studies often utilize programs like GOLD to predict the docking conformations. nih.gov
In a representative study on indanone derivatives, the binding mode is characterized by key interactions with amino acid residues in the active site of the target protein. For example, in the context of AChE, the indanone core might orient itself within a hydrophobic pocket, while the acetic acid moiety could form hydrogen bonds or electrostatic interactions with polar or charged residues. The methyl group at the 2-position would likely influence the compound's conformation and fit within the binding pocket. Studies on other indanone derivatives have shown that the binding affinity can be enhanced by replacing smaller groups with more hydrophobic and bulky moieties that carry a partial positive charge. nih.gov
Similarly, computational investigations into indanone derivatives as inhibitors of cereblon, a component of the E3 ubiquitin ligase complex, have been performed. nih.gov These studies help in understanding the potential of such compounds to modulate protein-protein interactions.
The predicted binding mode for a compound like this compound would likely involve a combination of interactions:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine in a protein's active site.
Hydrophobic Interactions: The indane ring system provides a significant hydrophobic surface that can interact with nonpolar residues like leucine, isoleucine, and valine.
π-π Stacking: The aromatic ring of the indane moiety can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
A molecular docking study on 5,6-dimethoxy-1-indanone (B192829), a related compound, suggested it may exhibit inhibitory activity against the apoE protein, a target relevant to Alzheimer's disease. nih.gov This highlights the potential for indanone derivatives to interact with various biological targets.
Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding interaction between a ligand and its target. Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate the binding free energy of a ligand-protein complex.
In a computational study of 68 indanedione and indanone derivatives targeting the cereblon protein, the MM/PBSA method was used to calculate binding affinities. nih.gov The results indicated that some indanone derivatives exhibited a higher binding affinity for cereblon than the known ligand thalidomide. nih.gov For example, one derivative, DHFO, was found to have a binding affinity of -163.16 kJ/mol. nih.gov
For this compound, a similar computational approach could be used to estimate its binding affinity to various targets. The calculated binding energy would provide a quantitative measure of its potential efficacy as an inhibitor or modulator of a specific protein. The relative binding affinities of a series of related compounds can help in identifying key structural features that contribute to potent binding.
Table 1: Representative Binding Affinity Data for Indanone Derivatives
| Compound Class | Target Protein | Computational Method | Estimated Binding Affinity (kJ/mol) | Reference |
| Indanone Derivatives | Cereblon (CRBN) | MM/PBSA | Ranged, with some exceeding known inhibitors | nih.gov |
| DHFO (an indanone derivative) | Cereblon (CRBN) | MM/PBSA | -163.16 | nih.gov |
This table presents data for related indanone derivatives to illustrate the application of binding affinity estimations, as specific data for this compound is not available.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. It provides a localized picture of chemical bonding, which is more aligned with traditional chemical concepts of bonds, lone pairs, and atomic charges.
A detailed NBO analysis of 5,6-dimethoxy-1-indanone, a structurally related compound, provides insights into the electronic properties that would be analogous in this compound. nih.gov The NBO analysis of 5,6-dimethoxy-1-indanone was performed using the CAM-B3LYP/6-311G(d,p) method. nih.gov
The key findings from such an analysis typically include:
Hyperconjugative Interactions: These are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In the case of an indanone derivative, strong intramolecular hyperconjugative interactions are observed. nih.gov For example, the interaction between the sigma (σ) electrons of C-C bonds and the anti-bonding (π) orbitals of the indanone ring leads to significant stabilization energy. nih.gov The presence of the methoxy (B1213986) groups in 5,6-dimethoxy-1-indanone allows for n→π interactions, where the lone pair (n) on the oxygen atom interacts with the antibonding π* orbital of the ring. nih.gov
Electron Density Distribution: NBO analysis reveals the electron density (ED) of bonds. For 5,6-dimethoxy-1-indanone, the electron density of the double and single bonds in the conjugated system is in the range of 1.7–1.9e, which indicates strong delocalization. nih.gov
Stabilization Energy (E(2)): The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides an estimate of the donor-acceptor interaction stabilization energy (E(2)). Larger E(2) values signify more intense interactions between electron donors and acceptors. nih.gov
Table 2: Illustrative NBO Analysis Data for an Indanone Derivative (5,6-dimethoxy-1-indanone)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction | Reference |
| σ(C-C) in ring | π(C=C) in ring | High | σ → π | nih.gov |
| n(O) of methoxy | π(C=C) in ring | Significant | n → π | nih.gov |
This table provides representative data from a related indanone derivative to demonstrate the insights gained from NBO analysis, as specific data for this compound is not available.
Biological Activity and Mechanistic Elucidation of 2 Methyl 1 Oxo 3 Indane Acetic Acid and Its Analogs Pre Clinical, in Vitro/animal Models
Investigation of Molecular Targets and Pathways
The therapeutic potential of 2-Methyl-1-oxo-3-indane Acetic Acid and its analogs is being explored through the systematic investigation of their interactions with key biological molecules. These studies aim to identify the specific proteins and cellular pathways that are modulated by this class of compounds, providing a foundation for understanding their potential pharmacological applications. The primary focus of this research has been on enzyme inhibition and activation, which are critical processes in a multitude of physiological and pathological conditions.
Cellular Pathway Modulation
The regulation of the cell cycle is a fundamental process that, when dysregulated, can lead to uncontrolled cell growth and cancer. Acetic acid has been shown to induce apoptosis in yeast, a process that is intertwined with cell cycle control. nih.gov Studies in Saccharomyces cerevisiae have indicated that the cell wall integrity pathway is a major mediator of acetic acid-induced apoptosis. nih.gov Overexpression of components of this pathway can enhance sensitivity to acetic acid. nih.gov While these studies focus on acetic acid itself, the principles of how a small molecule can influence cell cycle and apoptotic pathways are relevant to understanding the potential biological activities of its derivatives, such as this compound.
Acetic acid is known to trigger a programmed cell death process in yeast that shares features with mammalian apoptosis, including DNA fragmentation, chromatin condensation, and the production of reactive oxygen species. nih.govnih.gov This apoptotic process is mitochondria-dependent and involves the release of cytochrome c. nih.gov The yeast homolog of the mammalian apoptosis-inducing factor (AIF), Aif1p, relocates from the mitochondria to the nucleus under apoptotic stimuli, where it is implicated in DNA degradation. nih.govfrontiersin.org The sensitivity of cells to acetic acid-induced apoptosis can be modulated by various signaling pathways, highlighting the complex network that governs this process. nih.gov
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biology. At low levels, they function as signaling molecules, but at high levels, they can cause oxidative stress and cellular damage. nih.gov Acetic acid has been demonstrated to enhance the production of ROS in gastric cancer cells, leading to oxidative stress. nih.gov This increase in ROS can, in turn, upregulate the expression of certain proteins and induce apoptosis. nih.gov The balance between ROS production and the cell's antioxidant defense systems is crucial for maintaining cellular homeostasis. nih.gov An imbalance in this equilibrium can lead to various pathological conditions. nih.gov
Interactive Data Table: Key Molecules in Acetic Acid-Induced Cellular Responses
| Molecule/Process | Role in Acetic Acid-Induced Cellular Response |
|---|---|
| Cell Wall Integrity Pathway | Major mediator of acetic acid-induced apoptosis in yeast. nih.gov |
| Cytochrome c | Released from mitochondria during acetic acid-induced apoptosis. nih.gov |
| Aif1p | Yeast homolog of AIF, relocates to the nucleus to mediate DNA fragmentation. nih.govfrontiersin.org |
Tubulin Polymerization Inhibition
The microtubule system is a critical target for the development of anticancer agents due to its essential role in cell division. nih.govnih.gov Disruption of microtubule dynamics, either by inhibiting the polymerization of tubulin heterodimers or by preventing their depolymerization, leads to cell-cycle arrest and ultimately cell death. nih.govnih.gov Agents that interfere with tubulin polymerization are classified as microtubule destabilizing agents. nih.gov
While direct studies on the tubulin polymerization inhibition of this compound are not extensively detailed in the available literature, the broader class of indanone and related heterocyclic compounds has been a focus of research for identifying novel tubulin inhibitors. For instance, a series of 1,5-disubstituted pyrrolidin-2-ones and 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been explored as inhibitors of tubulin polymerization. rsc.org One particular compound from this series demonstrated the ability to bind to the colchicine (B1669291) site of tubulin, reduce microtubule growth rates in vitro, and induce cell cycle arrest in cancer cell lines. rsc.org
The general mechanism of action for many small molecule tubulin polymerization inhibitors involves binding to specific sites on the tubulin dimer, most commonly the colchicine, vinca (B1221190) alkaloid, or taxane (B156437) binding sites. nih.gov This binding event disrupts the assembly of tubulin into microtubules, a hallmark of which is the arrest of cells in the G2/M phase of the cell cycle. nih.govnih.gov
DNA Damage Mechanisms
The chemical structure of this compound does not immediately suggest a primary mechanism of direct DNA alkylation or intercalation, which are common pathways for DNA damage by cytotoxic agents. nih.gov However, indirect mechanisms of DNA damage could be considered.
One potential indirect route to DNA damage is through the generation of reactive oxygen species (ROS). nih.gov Many cellular processes and the metabolism of certain xenobiotics can lead to the production of ROS, such as superoxide (B77818) radicals (•O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). nih.gov The hydroxyl radical is particularly damaging to DNA, capable of reacting with DNA bases by adding to double bonds, abstracting hydrogen atoms, and attacking the sugar-phosphate backbone. nih.gov This can result in a variety of DNA lesions, including oxidized bases like 8-oxo-guanine and thymine (B56734) glycol, as well as single-strand breaks. nih.gov
Another consideration is the potential for the metabolic products of this compound to interact with DNA. Cellular metabolism can transform compounds into electrophilic species that can then form adducts with DNA. For instance, simple methylating agents can add methyl groups to nitrogen and oxygen atoms in DNA bases, leading to adducts that can be cytotoxic and mutagenic if not repaired. nih.gov These damaged bases are typically removed by cellular DNA repair pathways, such as base excision repair (BER) or nucleotide excision repair (NER). nih.gov While there is no direct evidence to suggest that this compound or its metabolites act as alkylating agents, it remains a theoretical possibility in the broader context of drug-induced DNA damage.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of lead compounds. For this compound and its analogs, SAR studies would systematically investigate how modifications to different parts of the molecule—the indane ring, the C-2 methyl group, and the acetic acid moiety—influence its biological effects.
Influence of Substituent Effects on Indane Ring
The indane ring system is a key structural feature of this compound. Modifications to this bicyclic structure, such as the introduction of various substituents, can significantly impact the compound's physicochemical properties and its interaction with biological targets. For example, in a related series of N-(2-oxo-3-oxetanyl)carbamates, modulation of a lipophilic side-chain led to improved inhibitory potency against N-acylethanolamine acid amidase (NAAA). researchgate.net This highlights the importance of the size and shape of substituents on the core scaffold. researchgate.net
The aromatic portion of the indane ring could participate in π-π stacking interactions with aromatic residues in a target protein's binding site. The nature and position of substituents on this aromatic ring would modulate the electron density of the π-system and introduce steric bulk, thereby influencing the strength and specificity of such interactions.
Role of Methyl Group at C-2
The methyl group at the C-2 position of the indane ring is a critical determinant of the molecule's three-dimensional shape and can play a significant role in its biological activity. Methyl groups are fundamental in numerous cellular processes, including DNA methylation and the biosynthesis of nucleotides and proteins. nih.gov
In the context of a drug molecule, a methyl group can:
Provide a key hydrophobic interaction: It can fit into a specific hydrophobic pocket within the target protein's binding site, contributing to binding affinity.
Influence conformation: The steric bulk of the methyl group can restrict the rotational freedom of the surrounding chemical bonds, locking the molecule into a specific, biologically active conformation.
Block metabolism: A methyl group can be strategically placed to hinder metabolic enzymes from accessing and modifying a particular part of the molecule, thereby increasing its metabolic stability and duration of action.
For example, in a series of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, the methyl group was part of the core β-lactone structure that was crucial for the inhibitory activity against NAAA. nih.gov
Impact of Acetic Acid Moiety Modifications
The acetic acid moiety provides a carboxylic acid functional group, which is typically ionized at physiological pH, rendering that part of the molecule negatively charged. This acidic group can engage in important interactions with biological targets, such as forming salt bridges with positively charged amino acid residues (e.g., lysine, arginine) or participating in hydrogen bonding networks.
Modifications to the acetic acid side chain can have a profound impact on the compound's activity. Potential modifications and their likely consequences include:
Esterification: Converting the carboxylic acid to an ester would neutralize the negative charge and increase lipophilicity. This could enhance cell membrane permeability but would eliminate the potential for ionic interactions with the target.
Amidation: Replacing the hydroxyl group of the carboxylic acid with an amine would create an amide. This would also neutralize the charge and introduce new hydrogen bonding possibilities.
Chain length modification: Shortening or lengthening the acetic acid chain would alter the positioning of the carboxylate group relative to the rest of the molecule, which could be critical for optimal interaction with the binding site. Studies on the esterification of olefins with acetic acid have shown that the length of aliphatic substituents can influence reaction rates, suggesting that steric and electronic effects of the chain are significant. e3s-conferences.org
Bioisosteric replacement: Replacing the carboxylic acid with another acidic group, such as a tetrazole, could maintain the acidic character while altering other properties like pKa and metabolic stability.
Conformational Flexibility and Biological Recognition
The molecule possesses some degree of conformational flexibility, primarily around the single bonds connecting the acetic acid moiety to the indane ring. The ability of the molecule to adopt a low-energy conformation that is complementary to the shape of the target's binding site is crucial for high-affinity binding. The methyl group at C-2 and any substituents on the indane ring will influence the preferred conformation of the molecule. Molecular modeling and structural analysis techniques, such as X-ray crystallography, can provide insights into the low-energy conformations and how the molecule fits into its binding site. researchgate.net
Chemical Biology Applications
The indane ring system, a fused bicyclic structure combining aromatic and aliphatic features, is recognized as a privileged scaffold in medicinal chemistry and chemical biology. eburon-organics.comtudublin.ie This framework is present in numerous natural products and synthetic molecules with significant biological activity. researchgate.netnih.gov The rigid structure of the indane nucleus allows for the precise spatial orientation of functional groups, making it an ideal template for designing molecular probes and enzyme inhibitors. eburon-organics.comeburon-organics.com Derivatives such as this compound and its analogs are valuable tools for exploring complex biological systems.
Scaffold Systems in Enzyme Catalysis and Biosynthesis
The indanone scaffold is a cornerstone for developing molecules that interact with enzyme active sites. While the direct biosynthesis of this compound is not extensively documented, various synthetic strategies are employed to create libraries of indane derivatives for biological screening. nih.govorganic-chemistry.org These methods, such as Knoevenagel condensation, allow for systematic modifications to the core structure, enabling the exploration of structure-activity relationships (SAR). nih.gov
A prominent application of these scaffolds is in the development of enzyme inhibitors. For instance, a series of indane-1,3-dione derivatives has been synthesized and evaluated for inhibitory activity against α-glucosidase, an enzyme targeted in diabetes management. nih.gov The study revealed that specific substitutions on the indane scaffold led to potent and selective inhibition of α-glucosidase over β-glucosidase. nih.gov Compounds featuring hydroxyl and methoxy (B1213986) groups on the benzylidene ring demonstrated significant inhibitory potential, highlighting the scaffold's role in orienting key interacting moieties within the enzyme's active site. nih.gov In silico docking studies further supported these findings, illustrating how the indane derivatives establish interactions with the active site residues of the enzyme. nih.gov
Table 1: Inhibitory Activity of Selected Indane-1,3-dione Analogs against α-Glucosidase
| Compound | Substitution on Benzylidene Ring | IC₅₀ (µM) against α-Glucosidase |
|---|---|---|
| 1 | 4-OH | 2.80 ± 0.11 |
| 14 | 2,4,5-OH | 0.76 ± 0.01 |
| 23 | 3-OCH₃, 4-OH | 2.17 ± 0.18 |
| Acarbose (Standard) | - | 750.0 ± 1.5 |
Data sourced from a study on indane-1,3-dione derivatives as α-glucosidase inhibitors. nih.gov
The synthesis of these scaffolds is crucial for their application. Efficient synthetic routes, including domino reactions and multi-component reactions (MCRs), have been developed to generate diverse indane-1,3-dione derivatives. nih.gov These strategies facilitate the creation of libraries of compounds that can be used to probe enzyme function and serve as starting points for the development of new therapeutic agents. nih.govresearchgate.net
Probing Biological Processes with Indane Acetic Acid Scaffolds
The rigid conformational properties of the indane scaffold make it an exceptional tool for probing dynamic biological processes, including protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. By incorporating the indane framework into bioactive molecules, researchers can investigate the structural requirements for biological activity and design highly selective probes. eburon-organics.comnih.gov
One of the most powerful applications of the indane scaffold is in the design of conformationally constrained amino acids. 2-Aminoindan-2-carboxylic acid (Aic) is a well-known example used as a constrained analog of Phenylalanine (Phe). eburon-organics.com When incorporated into peptides, the rigid indane structure restricts the rotational freedom of the peptide backbone. This constraint helps to stabilize specific secondary structures, such as β-turns and helices, allowing researchers to probe the relationship between peptide conformation and biological function, including receptor binding and enzymatic stability. eburon-organics.com
Furthermore, indane derivatives have been developed as specific inhibitors to dissect the roles of key enzymes in disease pathways. researchgate.net For example, based on the structure of the drug donepezil, novel indanone derivatives have been designed as inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), enzymes central to the pathology of Alzheimer's disease. researchgate.net Similarly, indane derivatives have been identified as inhibitors of the deubiquitylating enzyme USP7, providing chemical tools to investigate its role in cancer progression. researchgate.net The ability to systematically modify the indane scaffold allows for the fine-tuning of potency and selectivity, which is essential for creating precise molecular probes. researchgate.net
Table 2: Examples of Indane Scaffolds Used to Probe Biological Targets
| Indane Scaffold | Biological Target/Process Probed | Application/Finding |
|---|---|---|
| Indane-1,3-diones | α-Glucosidase enzyme activity | Development of selective inhibitors for potential diabetes therapy. nih.gov |
| Indanone-aminopropoxy benzylidenes | Cholinesterases (AChE, BChE) | Probing enzyme inhibition for Alzheimer's disease research. researchgate.net |
| 2-Aminoindan-2-carboxylic acid (Aic) | Peptide conformation and function; Tyrosine Hydroxylase | Used as a constrained amino acid to study peptide structure and as a potential enzyme inhibitor. eburon-organics.comnih.gov |
| Naphthalene-Indane Derivatives | Ubiquitin-specific-protease 7 (USP7) | Development of potent and selective inhibitors to probe the role of USP7 in cancer. researchgate.net |
| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one | Tubulin polymerization; Estrogen Receptor (ER) antagonism | Design of hybrid scaffolds to investigate anticancer mechanisms. nih.gov |
The development of hybrid scaffolds, such as combining the indanone ring with fragments of other bioactive molecules like tamoxifen, has led to novel probes for investigating cancer biology. nih.gov These chemical tools have demonstrated enhanced cytotoxicity and have been used to study their effects on the cell cycle, further underscoring the versatility of the indane scaffold in elucidating complex biological mechanisms. nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel Indane Acetic Acid Scaffold Architectures
The future development of compounds based on the 2-Methyl-1-oxo-3-indane Acetic Acid structure will focus on creating novel molecular architectures to enhance desired properties and explore new biological activities. These efforts are central to lead generation and optimization in drug discovery. nih.gov
Key Strategies for Scaffold Modification:
Scaffold Hopping and Bioisosteric Replacement: A primary strategy involves replacing the central indane core with other ring systems that maintain a similar three-dimensional arrangement of functional groups. nih.govresearchgate.net This "scaffold hopping" can lead to novel intellectual property and improved pharmacokinetic profiles. nih.gov Bioisosteric replacement, the substitution of atoms or groups with others that have similar physical or chemical properties, is another key tactic. researchgate.netspirochem.com For instance, the benzene (B151609) ring of the indane system could be replaced with a heterocycle like pyridine (B92270) or thiophene (B33073) to modulate solubility and metabolic stability. Similarly, the carboxylic acid group could be swapped for a tetrazole or a hydroxamic acid to alter acidity and target interactions. cambridgemedchemconsulting.com
Functional Group Diversification: The existing scaffold can be systematically decorated with a variety of functional groups. Methods like the Knoevenagel condensation allow for the introduction of diverse substituents at the methylene (B1212753) position adjacent to the ketone. nih.govijpsr.comiajps.com Halogenation of the aromatic ring is another viable strategy, which can influence binding affinity and metabolic properties. nih.gov These modifications aim to create libraries of analogs with a wide range of electronic and steric properties.
Advanced Synthesis Techniques: The creation of these novel architectures relies on modern synthetic methodologies. Isocyanide insertion reactions, for example, have proven effective for constructing complex heterocyclic systems fused to indane-like cores. nih.gov Fusing other rings, such as a pyrimidine (B1678525) ring, to the indane-1,3-dione structure has also been shown to produce compounds with significant pharmacological potential. derpharmachemica.com
| Modification Strategy | Description | Potential Outcome | Relevant Synthetic Methods |
| Scaffold Hopping | Replacing the indane core with a different, structurally related framework (e.g., indoline, benzofuran). nih.govresearchgate.net | Novel chemical space, improved ADME properties, new intellectual property. nih.gov | Multi-step de novo synthesis. |
| Bioisosteric Replacement | Swapping key functional groups with alternatives (e.g., -COOH with tetrazole, Phenyl with Thiophene). spirochem.comcambridgemedchemconsulting.com | Modulated potency, altered pharmacokinetics, reduced toxicity. cambridgemedchemconsulting.com | Targeted functional group interconversion. |
| Substituent Diversification | Adding a variety of chemical groups to the existing scaffold. | Enhanced target binding, fine-tuning of physicochemical properties. | Knoevenagel Condensation, Halogenation, Friedel-Crafts Acylation. nih.gov |
| Ring Fusion | Fusing additional heterocyclic rings (e.g., pyrimidine) to the indane backbone. derpharmachemica.com | Creation of rigid, complex molecules with potentially novel biological activities. derpharmachemica.com | Condensation reactions with appropriate precursors. derpharmachemica.com |
Advanced Mechanistic Investigations via High-Throughput Screening and Omics Approaches
Understanding how a molecule like this compound exerts its effects at a cellular and systemic level is crucial for its development. Modern biological techniques offer powerful ways to achieve this.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target. thermofisher.com Large, diverse libraries of indane acetic acid derivatives, synthesized as described above, can be screened to identify compounds with high activity. thermofisher.com Label-free HTS methods, such as SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry, are particularly advantageous as they avoid issues with fluorescent reporters and can accelerate the screening process significantly. nih.gov This technology enables the screening of over 100,000 compounds in a single day. nih.gov
Omics Technologies: "Omics" approaches provide a global snapshot of molecules within a biological system. nih.gov By treating cells or organisms with this compound and its analogs, researchers can gain deep insights into their mechanisms of action.
Proteomics: This technique analyzes the entire protein content of a cell. It can identify the direct protein targets of a compound by observing changes in protein stability upon binding (e.g., thermal proteome profiling). nih.gov This is critical for moving beyond predicted targets to experimentally validated ones.
Metabolomics: As the "omic" layer closest to the phenotype, metabolomics measures the dynamic changes in small-molecule metabolites. nih.gov By comparing the metabolic profile of treated cells to a library of profiles from cells with known genetic or chemical perturbations, it's possible to infer the compound's mechanism of action. nih.gov High-throughput metabolomics can now analyze a sample in under a minute, making large-scale mechanistic studies feasible. nih.gov
Transcriptomics: This involves studying the complete set of RNA transcripts produced by a cell. It reveals which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways being affected. nih.gov
Multi-Omics Integration: The most powerful approach combines data from genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This integrated analysis can build a comprehensive picture of a compound's effects, from gene regulation to protein function and metabolic output, revealing complex synergistic effects and off-target activities. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from a process of trial-and-error to one of rational, data-driven design. mit.edunih.gov These computational tools can be applied at nearly every stage of developing derivatives of this compound.
Key Applications of AI/ML:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use existing data to build mathematical relationships between a molecule's structure and its biological activity. cmu.ac.th For indane derivatives, a QSAR model could be trained on a set of known analogs to predict the potency of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. researchgate.netnih.govnih.gov This significantly reduces the time and cost associated with synthesizing and testing less active molecules. nih.gov
De Novo Design: Generative AI models can design entirely new molecules from scratch. researchgate.net By providing the model with a desired set of properties (e.g., high affinity for a target, good solubility), these algorithms can generate novel indane-based structures that are predicted to be effective, exploring chemical space beyond human intuition. nih.gov
Retrosynthesis Prediction: Once a promising molecule is designed, AI can predict a plausible and efficient way to synthesize it. nih.gov Programs like SYNTHIA® use a combination of expert-coded chemical rules and AI to plan multi-step syntheses for complex molecules. synthiaonline.com This "computer-aided synthesis planning" can identify more efficient routes than those devised by human chemists, accelerating the "design-make-test-analyze" cycle. synthiaonline.comresearchgate.net
ADMET Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties. ML models can now be trained to predict these properties early in the design phase, allowing chemists to filter out compounds likely to fail later and to optimize structures for better drug-like characteristics. researchgate.net
| AI/ML Application | Description | Impact on Indane Acetic Acid Research |
| Predictive Modeling (QSAR) | Uses data from known analogs to build models that predict the activity of new compounds. researchgate.netnih.gov | Prioritizes the synthesis of the most promising derivatives, saving time and resources. nih.gov |
| De Novo Design | Employs generative models to create novel molecular structures with desired properties. researchgate.net | Explores vast chemical space to invent new, optimized indane-based scaffolds. |
| Retrosynthesis Prediction | Algorithms plan efficient, multi-step synthetic routes to a target molecule. synthiaonline.comresearchgate.net | Accelerates the synthesis of novel compounds by identifying optimal reaction pathways. mit.edu |
| ADMET Prediction | Machine learning models forecast pharmacokinetic and toxicity profiles. researchgate.net | Reduces late-stage failures by "de-risking" compounds early in the discovery process. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-1-oxo-3-indane acetic acid, and how can reaction efficiency be quantified?
- Methodology :
- Route 1 : Utilize a reflux method with mercaptoacetic acid and anhydrous ZnCl₂ in DMF (6–8 hours), followed by cooling and recrystallization from DMF to obtain yields >70% .
- Route 2 : Employ indole-acetic acid derivatives as precursors, modifying methyl and oxo groups via oxidation-reduction sequences (e.g., using KMnO₄ or NaBH₄).
- Efficiency Metrics : Monitor reaction progress via TLC/HPLC, and quantify purity using melting point analysis and NMR integration. Calculate yield as (actual/theoretical) × 100.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm methyl (δ 2.1–2.5 ppm), oxo (δ 170–190 ppm for carbonyl), and indane ring protons (δ 6.8–7.5 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 219.19 g/mol ).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Comparative Assays : Conduct parallel testing of derivatives (e.g., 6-fluoro or methoxy-substituted analogs ) under standardized conditions (cell lines, dosage, exposure time).
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to isolate molecular targets (e.g., COX-2 for anti-inflammatory activity ).
- Data Normalization : Account for variations in solvent systems (DMSO vs. aqueous buffers) and purity thresholds (>95% via HPLC).
Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electrophilic substitution sites on the indane ring .
- Docking Simulations : Screen derivatives against protein databases (e.g., PDB) to prioritize candidates for anticancer activity .
- In Silico Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Methodology :
- Solubility Screening : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) at 25°C and 37°C, using UV-Vis spectroscopy for quantification .
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify decomposition byproducts .
Q. What experimental controls are critical for ensuring reproducibility in pharmacokinetic studies?
- Methodology :
- In Vivo Controls : Use isotopically labeled analogs (e.g., ¹³C-methyl) to track metabolic pathways via mass spectrometry .
- Negative Controls : Include indane derivatives lacking the oxo or acetic acid groups to isolate pharmacological contributions.
Ethical and Safety Considerations
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
